molecular formula C23H17ClN4O2 B278862 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278862
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: KZYPIJXEHTZGPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research. It is a triazole-based compound that has shown promising results in various studies.

Wirkmechanismus

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide inhibits the activity of protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer cells, and its inhibition has been shown to induce apoptosis in these cells. 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide binds to the ATP-binding site of CK2 and prevents its activity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been found to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in inhibiting the activity of CK2 and inducing apoptosis in cancer cells. However, like any other small molecule inhibitor, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has limitations, such as off-target effects and toxicity concerns.

Zukünftige Richtungen

There are several future directions for research related to 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One possible direction is to investigate its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Another direction is to explore its use in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide could lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. Its ability to inhibit the activity of CK2 and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.

Synthesemethoden

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be synthesized by a multi-step reaction process. The first step involves the reaction of 4-chloroaniline and 4-methylbenzoyl chloride in the presence of a base to form 4-(4-methylbenzoyl)phenyl)-4-chlorobenzenamine. The second step involves the reaction of the intermediate product with sodium azide to form 1-(4-chlorophenyl)-4-(4-methylbenzoyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid. Finally, the acid is converted to its amide form by reacting with an appropriate amine.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been used in several scientific research studies. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. It has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been used in studies related to Alzheimer's disease, diabetes, and inflammation.

Eigenschaften

Produktname

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C23H17ClN4O2

Molekulargewicht

416.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H17ClN4O2/c1-15-2-4-16(5-3-15)21(29)17-6-10-19(11-7-17)26-23(30)22-25-14-28(27-22)20-12-8-18(24)9-13-20/h2-14H,1H3,(H,26,30)

InChI-Schlüssel

KZYPIJXEHTZGPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.